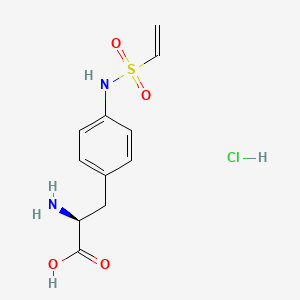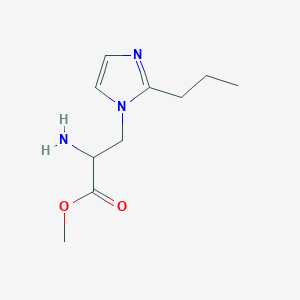
2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol is an organic compound with the molecular formula C12H25NO2 It is a derivative of cyclohexane, featuring an aminomethyl group and a propyl group attached to the cyclohexane ring, and an ethan-1-ol moiety connected via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-(aminomethyl)-4-propylcyclohexanol with ethylene oxide under basic conditions. The reaction proceeds as follows:
Reactants: 1-(aminomethyl)-4-propylcyclohexanol and ethylene oxide.
Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The reactants are mixed and heated to a temperature of around 60-80°C for several hours, allowing the ethylene oxide to react with the hydroxyl group of the cyclohexanol derivative, forming the desired ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors, potentially modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol: Similar structure with an isopropyl group instead of a propyl group.
2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol: Contains a methyl group instead of a propyl group.
Uniqueness
2-((1-(Aminomethyl)-4-propylcyclohexyl)oxy)ethan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which can influence its chemical reactivity and biological activity. The presence of both an aminomethyl group and a propyl group provides distinct properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H25NO2 |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2-[1-(aminomethyl)-4-propylcyclohexyl]oxyethanol |
InChI |
InChI=1S/C12H25NO2/c1-2-3-11-4-6-12(10-13,7-5-11)15-9-8-14/h11,14H,2-10,13H2,1H3 |
InChI Key |
MGPJZPDISJVUNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)(CN)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1-[2-(pyrrolidin-3-ylamino)acetyl]pyrrolidin-2-yl]boronic acid](/img/structure/B13637734.png)
![2-Amino-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13637742.png)


![(2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid](/img/structure/B13637753.png)

![3-[(Oxan-4-yloxy)methoxy]azetidine](/img/structure/B13637756.png)


